2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine
CAS No.: 1223748-26-2
Cat. No.: VC0168295
Molecular Formula: C10H15N5O
Molecular Weight: 221.264
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223748-26-2 |
|---|---|
| Molecular Formula | C10H15N5O |
| Molecular Weight | 221.264 |
| IUPAC Name | 2-[5-[2-(2-methylimidazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]ethanamine |
| Standard InChI | InChI=1S/C10H15N5O/c1-8-12-5-7-15(8)6-3-10-14-13-9(16-10)2-4-11/h5,7H,2-4,6,11H2,1H3 |
| Standard InChI Key | GLJLJDSVFIABBB-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1CCC2=NN=C(O2)CCN |
Introduction
The compound 2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine is a heterocyclic organic molecule that integrates two key functional groups: an imidazole ring and an oxadiazole ring. These structural motifs are often found in bioactive molecules due to their pharmacological relevance. The compound's design suggests potential applications in medicinal chemistry, particularly in drug discovery for antimicrobial, anticancer, or antioxidant activities.
Structural Features
Chemical Structure:
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Molecular Formula:
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Core Functional Groups:
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Imidazole Ring: A nitrogen-containing five-membered aromatic ring known for its biological activity.
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1,3,4-Oxadiazole Ring: A heterocyclic moiety that contributes to stability and bioavailability.
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Key Properties:
| Property | Value/Description |
|---|---|
| Molecular Weight | 180.21 g/mol |
| Functional Groups | Imidazole, Oxadiazole, Amine |
| Solubility | Likely soluble in polar solvents |
| Stability | Stable under normal laboratory conditions |
Synthesis Pathway
The synthesis of 2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine likely involves:
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Formation of the Imidazole Derivative:
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Starting from a methylimidazole precursor.
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Alkylation with a suitable ethylene derivative.
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Oxadiazole Ring Construction:
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Using hydrazides and carboxylic acids or their derivatives to form the oxadiazole core through cyclization reactions.
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Final Coupling Reaction:
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Linking the imidazole and oxadiazole units via an ethylene bridge.
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This synthetic approach is consistent with common methods used for constructing similar heterocyclic frameworks.
Biological Significance
Compounds containing imidazole and oxadiazole rings have demonstrated diverse biological activities:
Potential Applications:
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Antimicrobial Activity:
Imidazole derivatives are well-known for their antifungal and antibacterial properties. -
Anticancer Potential:
Oxadiazoles are frequently explored as scaffolds in anticancer drug development due to their ability to interact with enzymes and receptors. -
Antioxidant Properties:
The presence of electron-donating groups enhances radical scavenging activity.
While specific data for this compound is unavailable, its structural features suggest it may exhibit similar activities.
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies chemical environment of protons and carbons. |
| Mass Spectrometry | Confirms molecular weight and fragmentation pattern. |
| IR Spectroscopy | Detects functional groups via vibrational modes. |
| X-Ray Crystallography | Provides detailed molecular geometry if crystalline. |
Research Findings
While no direct studies on this specific compound were found, analogous compounds suggest promising avenues for exploration:
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Biological Evaluation:
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Drug-Like Properties:
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Synthetic Accessibility:
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